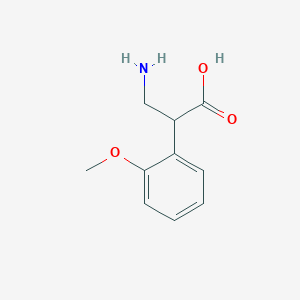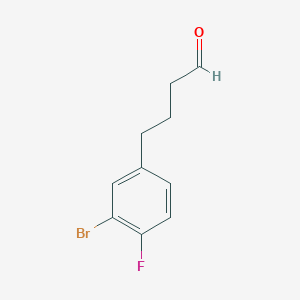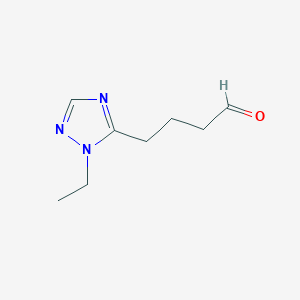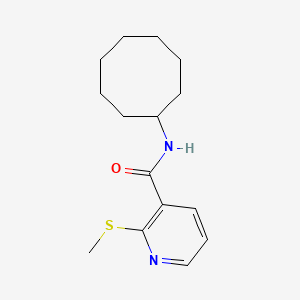
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities.
准备方法
The synthesis of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with cyclooctylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
化学反应分析
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide.
科学研究应用
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
相似化合物的比较
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also contains a pyridine ring and exhibits selective COX-2 inhibitory activity, highlighting the diverse applications of pyridine derivatives in medicinal chemistry.
This compound stands out due to its unique combination of a cyclooctyl group and a methylsulfanyl substituent, which confer specific chemical and biological properties.
属性
CAS 编号 |
876870-97-2 |
|---|---|
分子式 |
C15H22N2OS |
分子量 |
278.4 g/mol |
IUPAC 名称 |
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H22N2OS/c1-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-2-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18) |
InChI 键 |
FSQBSBRJDGKUQC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCCCCC2 |
溶解度 |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
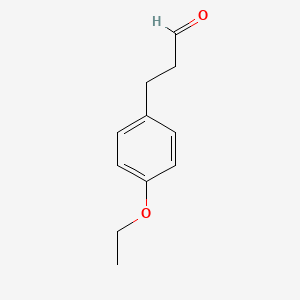

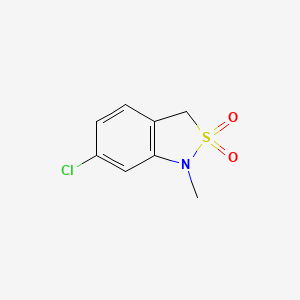


![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)


